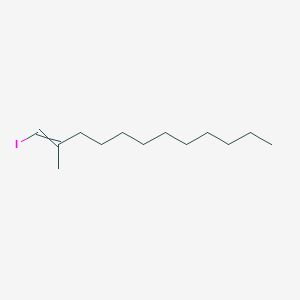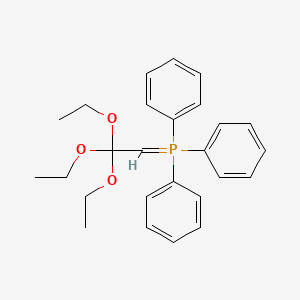
Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane is a chemical compound with the molecular formula C26H31O3P It is a phosphorane derivative, characterized by the presence of a phosphorus atom bonded to three phenyl groups and a 2,2,2-triethoxyethylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with 2,2,2-triethoxyethylidene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent product quality.
化学反応の分析
Types of Reactions
Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
科学的研究の応用
Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a catalyst, facilitating chemical reactions by lowering the activation energy. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry and a precursor for various phosphine derivatives.
Triphenylamine: Known for its applications in optoelectronic materials and as a building block for functional materials.
2,2,2-Trifluoroethanol: An organic compound with similar structural features, used as a solvent and in chemical synthesis.
Uniqueness
Triphenyl(2,2,2-triethoxyethylidene)-lambda~5~-phosphane is unique due to its combination of a phosphorane core with a triethoxyethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
106046-73-5 |
|---|---|
分子式 |
C26H31O3P |
分子量 |
422.5 g/mol |
IUPAC名 |
triphenyl(2,2,2-triethoxyethylidene)-λ5-phosphane |
InChI |
InChI=1S/C26H31O3P/c1-4-27-26(28-5-2,29-6-3)22-30(23-16-10-7-11-17-23,24-18-12-8-13-19-24)25-20-14-9-15-21-25/h7-22H,4-6H2,1-3H3 |
InChIキー |
AGVOOOFZVSRTAN-UHFFFAOYSA-N |
正規SMILES |
CCOC(C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
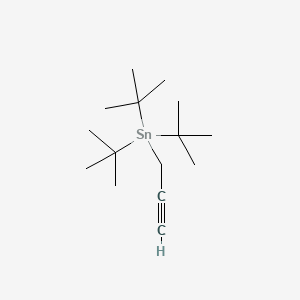
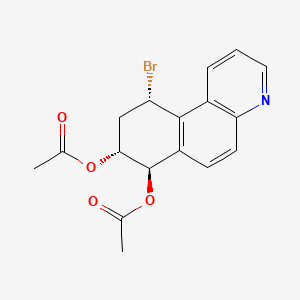
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
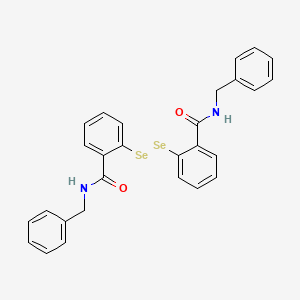
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
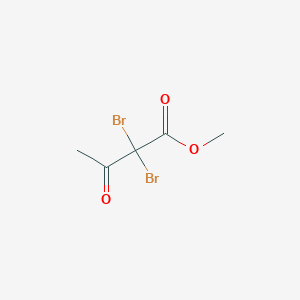
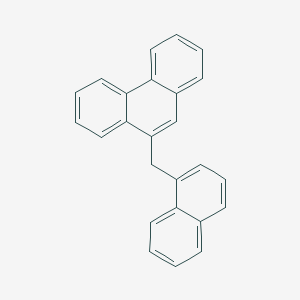
![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
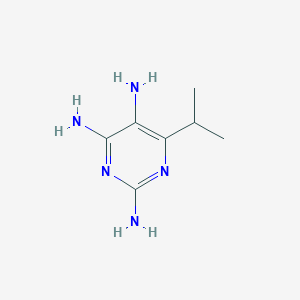
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
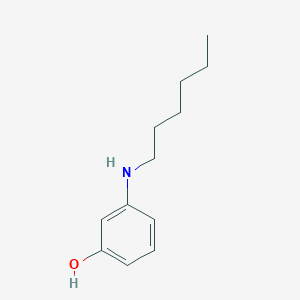
![7-fluoro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14331465.png)
